molecular formula C5H5NS2 B14228309 1H-Pyrrole-3-carbodithioic acid CAS No. 733688-13-6

1H-Pyrrole-3-carbodithioic acid

Cat. No.: B14228309
CAS No.: 733688-13-6
M. Wt: 143.2 g/mol
InChI Key: JPJUAPZYWLYBST-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbodithioic acid: is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of the carbodithioic acid group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carbodithioic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with carbon disulfide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carbodithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

1H-Pyrrole-3-carbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-3-carbodithioic acid is unique due to the position of the carbodithioic acid group on the pyrrole ring. This specific positioning imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

733688-13-6

Molecular Formula

C5H5NS2

Molecular Weight

143.2 g/mol

IUPAC Name

1H-pyrrole-3-carbodithioic acid

InChI

InChI=1S/C5H5NS2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8)

InChI Key

JPJUAPZYWLYBST-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C1C(=S)S

Origin of Product

United States

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